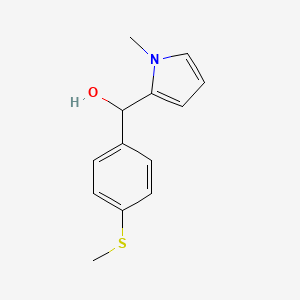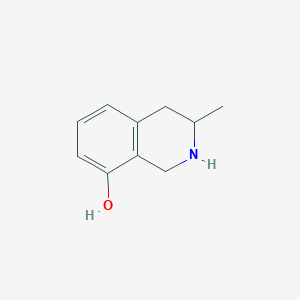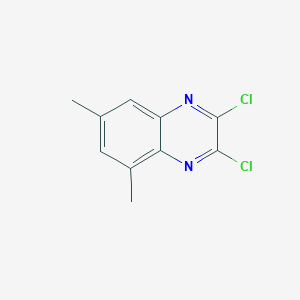
2,3-Dichloro-5,7-dimethylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two chlorine atoms and two methyl groups attached to the quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5,7-dimethylquinoxaline can be synthesized through the condensation of 2,3-dichloroquinoxaline with appropriate methylating agents. One common method involves the reaction of 2,3-dichloroquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-5,7-dimethylquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.
Reduction: Formation of dihydroquinoxalines or tetrahydroquinoxalines.
Applications De Recherche Scientifique
2,3-Dichloro-5,7-dimethylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential anticancer properties, as it can interfere with cellular processes in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5,7-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the methyl groups present in 2,3-Dichloro-5,7-dimethylquinoxaline.
2,3-Dimethylquinoxaline: Lacks the chlorine atoms present in this compound.
6,7-Dimethylquinoxaline: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8Cl2N2 |
|---|---|
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
2,3-dichloro-5,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)13-9(11)10(12)14-8/h3-4H,1-2H3 |
Clé InChI |
DQNBAYBMUDTGRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C |
Solubilité |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)

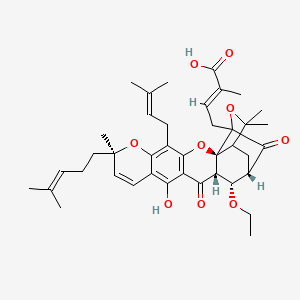
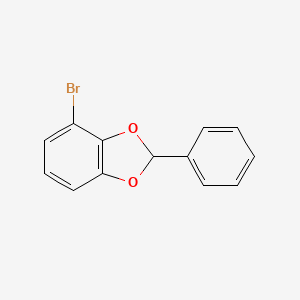
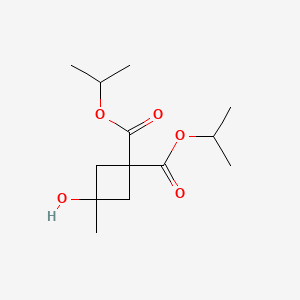
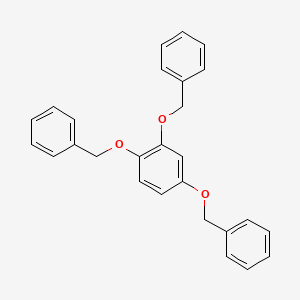

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
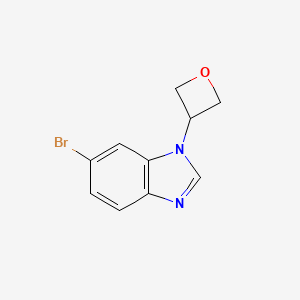
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
